2,3,5,7A-Tetrahydro-1H-pyrrolizine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N |
|---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
2,3,5,8-tetrahydro-1H-pyrrolizine |
InChI |
InChI=1S/C7H11N/c1-3-7-4-2-6-8(7)5-1/h1,3,7H,2,4-6H2 |
InChI Key |
CSNWPSHAZNPDBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CCN2C1 |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis of Pyrrolizine Alkaloids Incorporating the Tetrahydropyrrolizine Moiety
Distribution in Biologically Relevant Taxa
Pyrrolizidine (B1209537) alkaloids are not uniformly distributed throughout the plant kingdom but are characteristically found in specific, often unrelated, families. pnas.org The most prominent PA-producing plant families include Asteraceae (particularly the tribes Senecioneae and Eupatorieae), Boraginaceae, Fabaceae (mainly the genus Crotalaria), and Apocynaceae. nih.govpnas.orgmdpi.com They are also found in the Orchidaceae and Convolvulaceae families. mdpi.comnih.gov This sporadic distribution across different angiosperm lineages suggests that the biosynthetic pathway for these alkaloids has evolved multiple times independently. nih.govnih.gov
Beyond the plant kingdom, PAs have been identified in microorganisms. mdpi.com For instance, a group of PAs known as lolines are produced by fungi. mdpi.com The biosynthesis of PAs in microbes may involve different enzymatic machinery, such as non-ribosomal peptide synthetases (NRPSs), which are responsible for producing a wide range of secondary metabolites in bacteria and fungi. mdpi.com
Table 1: Distribution of Pyrrolizidine Alkaloid-Producing Taxa
| Kingdom | Phylum/Division | Family | Notable Genera | Reference(s) |
|---|---|---|---|---|
| Plantae | Angiosperms | Asteraceae | Senecio, Eupatorium | pnas.orgmdpi.com |
| Boraginaceae | Heliotropium, Symphytum, Cynoglossum | nih.govmdpi.cominchem.org | ||
| Fabaceae | Crotalaria | nih.govpnas.org | ||
| Apocynaceae | Alafia | nih.govbiorxiv.org | ||
| Orchidaceae | - | pnas.orgmdpi.com | ||
| Convolvulaceae | Ipomoea, Distimake | mdpi.comnih.gov | ||
| Poaceae | - | mdpi.comuni-kiel.de | ||
| Fungi | - | - | - | mdpi.com |
| Bacteria | - | - | Streptomyces | mdpi.com |
Elucidation of Necine Base Biosynthetic Pathways
The biosynthesis of the pyrrolizidine core, the necine base, begins with common primary metabolites. The foundational necine bases, from which others are derived, include saturated forms like trachelanthamidine (B129624) and isoretronecanol, and their unsaturated derivatives such as supinidine, retronecine (B1221780), and heliotridine. nih.govnih.govrsc.org (+)-Retronecine is the most commonly occurring necine base found in PAs. nih.gov The pathway initiates from the amino acid arginine, which provides the precursors putrescine and spermidine (B129725). mdpi.com
The first committed and pathway-specific step in PA biosynthesis is catalyzed by the enzyme homospermidine synthase (HSS). nih.govnih.gov HSS facilitates the formation of the rare polyamine homospermidine from putrescine and spermidine. nih.govnih.govresearchgate.net Specifically, HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine. pnas.orgnih.gov
Compelling evidence from molecular and phylogenetic studies indicates that HSS evolved from deoxyhypusine (B1670255) synthase (DHS), an essential enzyme in primary metabolism. pnas.orgnih.govpnas.org DHS is ubiquitous in eukaryotes and is involved in the post-translational activation of the eukaryotic translation initiation factor 5A (eIF5A). pnas.orgnih.gov The evolution of HSS occurred through the duplication of the gene encoding DHS. pnas.orgnih.gov This gene duplication event did not happen just once; phylogenetic analyses reveal that HSS was recruited from DHS independently on at least four to eight different occasions throughout the evolutionary history of flowering plants. mdpi.comnih.gov These independent recruitments occurred in separate plant lineages, including the Boraginaceae, Asteraceae, Apocynaceae, Convolvulaceae, Fabaceae, Orchidaceae, and Poaceae. mdpi.comnih.govnih.gov
Following the synthesis of homospermidine by HSS, a series of enzymatic transformations leads to the formation of the bicyclic pyrrolizidine ring. The oxidation of homospermidine is believed to be catalyzed by copper-dependent diamine oxidases, which forms the dialdehyde (B1249045) intermediate 4,4´-iminodibutanal. mdpi.com This intermediate then undergoes spontaneous cyclization. mdpi.com The initial cyclization forms a 1-(4-oxobutyl)-3,4-dihydro-2H-pyrrolium cation, which then undergoes a Mannich-type reaction to yield pyrrolizidine-1-carbaldehyde. mdpi.com This aldehyde is subsequently reduced, likely by an alcohol dehydrogenase, to form 1-hydroxymethylpyrrolizidine. mdpi.com
Further enzymatic steps, including desaturation and hydroxylation reactions, convert this initial pyrrolizidine structure into the various necine bases like retronecine. mdpi.com For example, the formation of lycopsamine-type PAs in Boraginaceae species involves trachelanthamidine as a common precursor, which is then structurally modified and esterified. nih.gov While the initial intermediates have been well-defined through feeding experiments, many of the downstream enzymes responsible for these transformations remain to be fully characterized. nih.govmdpi.com
The elucidation of the PA biosynthetic pathway has heavily relied on precursor feeding studies using isotopically labeled compounds. nih.govmdpi.com Early studies utilized ¹⁴C-labeled precursors, such as [¹⁴C]-ornithine, which demonstrated efficient incorporation into the necine base retronecine in plants like Crotalaria spectabilis and Senecio isatideus. nih.gov
More detailed insights have been gained through the use of stable isotope-labeled precursors combined with Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Feeding experiments with various ¹³C- and ¹⁵N-labeled putrescines and homospermidine have allowed researchers to trace the fate of individual atoms as they are incorporated into the final necine base structure. nih.gov For instance, feeding Senecio isatideus with [1,2-¹³C₂]-putrescine resulted in specific ¹³C-¹³C coupling patterns in the resulting retronecine, which helped to map the assembly of the bicyclic ring system. nih.gov Similarly, studies using [1-¹⁵N, 1-¹³C]-double-labeled putrescine helped to determine which C-N bonds from the precursor remain intact during biosynthesis. nih.gov These tracer studies have been fundamental in establishing the sequence of intermediates and the key chemical transformations in the pathway. nih.gov
Evolutionary Trajectories of Pyrrolizidine Alkaloid Biosynthetic Pathways in Plant Secondary Metabolism
The PA biosynthetic pathway serves as a powerful model for understanding the evolution of secondary metabolism in plants. nih.gov The pathway's origin is rooted in primary metabolism, specifically through the recruitment of the DHS gene. nih.gov The selective pressure of herbivory is thought to have driven the survival and diversification of this newly evolved defensive pathway. pnas.orgpnas.org
The evolutionary history of PA biosynthesis is marked by repeated, independent origins in disparate plant lineages. nih.govuni-kiel.de This convergent evolution, resulting in the production of structurally similar defense compounds, highlights the adaptive advantage of PAs. nih.gov In some plant lineages, like the Apocynaceae, there is also evidence for the subsequent loss of the pathway, a phenomenon termed "defence de-escalation," possibly in response to specialist herbivores that have adapted to and even utilize the plant's chemical defenses. nih.gov
Following the duplication of the ancestral DHS gene, the new gene copy (which would become HSS) underwent a period of functional divergence. nih.govnih.gov While DHS retains its primary function of modifying the eIF5A protein, HSS evolved to exclusively catalyze the formation of homospermidine, losing its ability to bind the eIF5A protein substrate. nih.gov Sequence analyses have shown elevated rates of non-synonymous mutations in HSS-coding sequences after each gene duplication event, indicating a period of rapid evolution and adaptation to its new role. nih.gov
The regulation of the HSS gene also diverged significantly from its DHS ancestor. nih.gov While DHS is typically expressed constitutively in various plant tissues, HSS expression became highly specific. nih.gov For example, in Senecio vernalis, HSS expression is restricted to the roots, specifically in certain endodermal and cortex cells. nih.gov However, this site of biosynthesis is not conserved across all PA-producing plants; in some species, biosynthesis occurs in the shoots. nih.gov This suggests that after the duplication of the structural gene, the regulatory elements controlling its expression were recruited and evolved independently in different plant lineages, leading to diverse spatiotemporal expression patterns tailored to the specific needs of the plant. nih.govuni-kiel.de
Molecular, Kinetic, and Expression Data in Support of Evolutionary Models
The biosynthesis of pyrrolizidine alkaloids (PAs), which contain the 2,3,5,7a-tetrahydro-1H-pyrrolizine core structure, is a powerful system for studying the evolution of plant secondary metabolism. pnas.org The recruitment and evolution of the enzymes in this pathway are supported by extensive molecular, kinetic, and gene expression data. A focal point of this research is homospermidine synthase (HSS), the first committed enzyme in the PA biosynthetic pathway. pnas.orgnih.gov
Molecular Evidence: Gene Duplication and Divergence
Strong molecular evidence indicates that homospermidine synthase (HSS) evolved from deoxyhypusine synthase (DHS), an essential enzyme in primary metabolism responsible for the post-translational activation of the eukaryotic initiation factor 5A (eIF5A). pnas.orgnih.govnih.gov Phylogenetic analyses of cDNA sequences from various angiosperm species have revealed that HSS was recruited from DHS on at least four independent occasions, and possibly as many as eight. nih.govresearchgate.net These independent gene duplication events occurred in separate plant lineages, including the Boraginaceae, Asteraceae, Convolvulaceae, and monocots. nih.govresearchgate.net
Following each duplication event, the HSS gene copies underwent periods of accelerated evolution. researchgate.net Sequence analyses show elevated rates of nucleotide substitution, particularly non-synonymous mutations, in HSS-coding sequences compared to their DHS paralogs. researchgate.net This suggests that after duplication, the new gene copy was subject to positive selection, driving its adaptation from its original function in primary metabolism to a new, specialized role in secondary metabolism—the synthesis of homospermidine for PA production. nih.govresearchgate.net This evolutionary trajectory resulted in HSS losing the ability to bind the eIF5A precursor protein, a key substrate for DHS, while gaining or enhancing its affinity for putrescine. oup.comresearchgate.net
Kinetic Data: Substrate Specificity and Catalytic Efficiency
Kinetic studies of HSS from different organisms provide further support for its evolutionary adaptation. HSS catalyzes the NAD+-dependent formation of homospermidine. researchgate.netcdnsciencepub.com In plants, the enzyme utilizes two substrates: putrescine and spermidine. researchgate.netcdnsciencepub.com Kinetic analyses of HSS from the PA-producing plant Eupatorium cannabinum show that the enzyme has nearly identical affinity (Km) and maximum reaction velocity (Vmax) for both putrescine and the putrescine moiety derived from spermidine. cdnsciencepub.com Plant HSS is highly specific and requires the presence of putrescine to utilize spermidine as a substrate. cdnsciencepub.com In contrast, bacterial HSS from Rhodopseudomonas viridis is less specific and can utilize spermidine as a sole substrate, though less efficiently than when putrescine is present. cdnsciencepub.com
The functional divergence from DHS is clear from kinetic and binding studies. While DHS can exhibit a low level of side activity, producing homospermidine from putrescine, its primary function is the modification of the eIF5A protein. oup.com HSS from Senecio vernalis, for example, has completely lost the ability to bind the eIF5A precursor protein but efficiently catalyzes homospermidine formation. oup.comresearchgate.net
The table below presents a comparison of the kinetic parameters for HSS from a plant and a bacterial source.
| Enzyme Source | Variable Substrate | Fixed Substrate (Concentration) | Km (mM) | Vmax (nmol·h⁻¹) |
| Eupatorium cannabinum (Plant) | Putrescine | Spermidine (0.1 mM) | 0.09 | 2.5 |
| Eupatorium cannabinum (Plant) | Spermidine | Putrescine (0.1 mM) | 0.08 | 2.4 |
| Rhodopseudomonas viridis (Bacterial) | Putrescine | Spermidine (1.0 mM) | 0.38 | 25.0 |
| Rhodopseudomonas viridis (Bacterial) | Spermidine | Putrescine (1.0 mM) | 1.10 | 12.5 |
This table is based on data from Böttcher et al., 1994. cdnsciencepub.com
Expression Data: Cell-Specific Regulation
The evolutionary model of HSS recruitment is further solidified by gene expression data. Following gene duplication, the new HSS copy not only evolved a new catalytic function but also acquired a novel regulatory pattern. pnas.org In PA-producing plants, HSS expression is highly regulated and restricted to specific cells and tissues, a pattern that is markedly different from the typically constitutive expression of its ancestor, DHS. nih.gov
For instance, in Senecio vernalis, HSS expression is root-specific and localized to distinct groups of cells in the endodermis and adjacent cortex parenchyma. nih.gov Similarly, in Cynoglossum officinale, HSS is found in the root endodermis and, at later stages, the pericycle, while in Heliotropium indicum, it is expressed in the lower epidermis of young leaves. cdnsciencepub.com This diversity in tissue- and cell-specific expression across different plant lineages suggests that the regulatory elements controlling HSS expression were recruited individually and independently in each lineage after the structural gene was duplicated. pnas.orgcdnsciencepub.com This tailored expression ensures that the synthesis of defensive alkaloids occurs at the most appropriate sites within the plant. nih.gov
Synthetic Methodologies for 2,3,5,7a Tetrahydro 1h Pyrrolizine and Its Derivatives
Strategies for Pyrrolizine Ring System Construction
The construction of the pyrrolizine ring system is central to the synthesis of a wide array of alkaloids and their analogues. researchgate.net Methodologies for its assembly are diverse, often tailored to the specific substitution patterns and stereochemistry required for the target molecule. Key strategies include intramolecular cyclizations, annulation reactions, and multi-component processes.
Intramolecular Cyclization Reactions (e.g., N-Alkylation, Carbocyclization)
Intramolecular cyclization is a cornerstone in the synthesis of the pyrrolizine skeleton. This approach typically involves the formation of one of the rings from a pre-existing, suitably functionalized pyrrolidine (B122466) precursor.
One common method involves the intramolecular N-alkylation of a pyrrolidine derivative. For instance, a pyrrolidine ring bearing an appropriate leaving group on a side chain can undergo cyclization to form the second ring of the pyrrolizine system. This strategy is foundational and has been employed in various synthetic contexts.
Carbocyclization strategies have also proven effective. An example is the intramolecular Schmidt reaction of ω-azido acyl chlorides containing an alkene or alkyne. bohrium.com This reaction allows for the one-pot formation of the bicyclic pyrrolizidine (B1209537) skeleton through the intramolecular capture of reaction intermediates. bohrium.com Specifically, the reaction of an ω-azido carboxylic acid can be induced to form a lactam, which upon further transformation yields the desired pyrrolizine structure. bohrium.com For example, one study reported a 46% yield for the conversion of a specific ω-azido carboxylic acid to a pyrrolizine derivative, with the structure confirmed by X-ray analysis. bohrium.com
Another powerful intramolecular approach is the N-acyl anion cyclization . This method has been successfully applied to the enantioselective synthesis of pyrrolizidine alkaloids. researchgate.net By utilizing an N-acyl anion cyclization as the key step, researchers have synthesized natural pyrrolizidines such as (-)-(1R, 8S)-1-hydroxy-pyrrolizidine and (±)-trachelanthamidine. researchgate.net The extension of this process to N-propionyl substrates provides a route to 2-methyl substituted pyrrolizidines. researchgate.net
The table below summarizes key intramolecular cyclization strategies for the synthesis of the pyrrolizine ring system.
| Cyclization Strategy | Key Precursor Type | Notable Products/Applications |
| Intramolecular N-Alkylation | Pyrrolidine with side-chain leaving group | General pyrrolizidine synthesis |
| Intramolecular Schmidt Reaction | ω-azido acyl chlorides with alkene/alkyne | Substituted pyrrolizines |
| N-Acyl Anion Cyclization | N-acetyl and N-propionyl pyrrolidine derivatives | (-)-(1R, 8S)-1-hydroxy-pyrrolizidine, (±)-trachelanthamidine |
Annulation Reactions (e.g., Reactions Involving Imines and Isonitriles)
Annulation reactions provide another powerful avenue for constructing the pyrrolizine framework. These reactions involve the formation of a new ring onto a pre-existing one in a single synthetic operation.
One notable example is the ring annulation of pyrrole (B145914) with α-phosphoryl substituted α,β-unsaturated imines . researchgate.net This method leads to the formation of pyrrolizine derivatives. researchgate.net Similarly, acid-catalyzed condensation of diketones with pyrrole has been shown to produce pyrrolizine-bridged bipyrroles in good yields under environmentally friendly aqueous conditions. sharif.edu
The [3+2] cycloaddition of nonstabilized azomethine ylides represents a versatile annulation strategy. These ylides, which can be generated in situ, react with various dipolarophiles to construct the five-membered ring of the pyrrolizine system. This approach has been utilized in the synthesis of indolizidines and related heterocycles and is applicable to pyrrolizine synthesis. acs.org
The following table highlights selected annulation reactions for pyrrolizine synthesis.
| Annulation Strategy | Reactants | Key Features |
| Pyrrole Annulation | Pyrrole and α-phosphoryl substituted α,β-unsaturated imines | Forms substituted pyrrolizines. researchgate.net |
| Acid-Catalyzed Condensation | Diketones and pyrrole | Green synthesis in aqueous media. sharif.edu |
| [3+2] Cycloaddition | Nonstabilized azomethine ylides and dipolarophiles | Forms the second five-membered ring. acs.org |
Multi-Component and One-Pot Synthetic Procedures
Multi-component reactions (MCRs) and one-pot syntheses have emerged as highly efficient strategies for the construction of complex heterocyclic systems like pyrrolizines. These reactions offer significant advantages, including reduced reaction times, cost savings, and environmental benefits due to the reduction of waste and purification steps. researchgate.netresearchgate.net
A prominent example is the 1,3-dipolar cycloaddition of azomethine ylides . mdpi.com These ylides can be generated in situ from the condensation of isatins with α-amino acids like L-proline. mdpi.com Subsequent reaction with a dipolarophile in a three-component fashion leads to the diastereoselective synthesis of spiro-pyrrolizine derivatives. mdpi.comnih.gov This methodology allows for the creation of multiple new bonds and stereocenters in a single step. researchgate.net
One-pot tandem reactions have also been developed. For instance, a microwave-assisted reaction of proline, an aromatic aldehyde, and a 1,3-diketone can produce pyrrolizine and pyrrolizinone derivatives in moderate to good yields. researchgate.net Another innovative approach involves a four-component domino strategy for the synthesis of spirooxindole pyrrolizine linked 1,2,3-triazoles via a stereo- and regioselective [3+2] cycloaddition reaction. researchgate.net
The table below provides an overview of some multi-component and one-pot strategies for pyrrolizine synthesis.
| Reaction Type | Key Components | Notable Features |
| Three-Component 1,3-Dipolar Cycloaddition | Isatin, L-proline, Chalcones | Regio- and diastereoselective synthesis of spiro-pyrrolizines. mdpi.com |
| Microwave-Assisted One-Pot Tandem Reaction | Proline, Aromatic aldehyde, 1,3-Diketone | Rapid synthesis of pyrrolizine and pyrrolizinone derivatives. researchgate.net |
| Four-Component Domino Strategy | Coumarin-3-carboxylic acid, N-propargylated isatin, L-proline/sarcosine, Aryl azides | Synthesis of spirooxindole pyrrolizine linked 1,2,3-triazoles. researchgate.net |
Utilization of Specific Precursors (e.g., N-Propargyl Proline Derivatives, Dihydro-2H-pyrrole-2-carbonitriles, Gamma-Butyrolactone, Allenes)
The choice of starting material is crucial in dictating the efficiency and outcome of a synthetic route to pyrrolizines. Several specific precursors have been identified as particularly useful for this purpose.
N-propargyl proline derivatives have been utilized in base-mediated 5-endo-dig cyclization reactions to construct the pyrrolizidine skeleton. This approach offers a direct route to functionalized pyrrolizine systems.
Dihydro-2H-pyrrole-2-carbonitriles and related cyclic imines are valuable precursors in the synthesis of various alkaloids, including those with a pyrrolizidine core. mdpi.com These compounds contain multiple reactive centers that can be strategically manipulated to build the bicyclic framework. mdpi.com
Gamma-butyrolactone can serve as a starting point for the synthesis of pyrrolizidine alkaloids. Through a series of transformations, this readily available precursor can be converted into the pyrrolizidine ring system.
Allenes have been employed in the intramolecular addition of α-acylamino radicals to construct pyrrolizidinone structures, which are direct precursors to many pyrrolizidine alkaloids. acs.org
The following table summarizes the use of these specific precursors in pyrrolizine synthesis.
| Precursor | Synthetic Strategy | Resulting Structure |
| N-Propargyl Proline Derivatives | Base-mediated 5-endo-dig cyclization | Functionalized pyrrolizidines. |
| Dihydro-2H-pyrrole-2-carbonitriles | Various functional group manipulations | Pyrrolizidine alkaloids. mdpi.com |
| Gamma-Butyrolactone | Multi-step transformations | Pyrrolizidine alkaloids |
| Allenes | Intramolecular radical addition | Pyrrolizidinones. acs.org |
Stereoselective and Enantioselective Synthesis of 2,3,5,7A-Tetrahydro-1H-pyrrolizine Stereoisomers
The biological activity of pyrrolizidine alkaloids is often highly dependent on their stereochemistry. ontosight.ai Therefore, the development of stereoselective and enantioselective methods for the synthesis of specific stereoisomers of the this compound core is of paramount importance. e-bookshelf.de
These methods aim to control the relative and absolute configuration of the stereocenters within the molecule, leading to the formation of a single desired stereoisomer over others. masterorganicchemistry.com
Chiral Pool Approaches and Chiral Precursor-Based Strategies
The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiopure natural products as starting materials. wikipedia.orgmdpi.com This method circumvents the need for developing a de novo asymmetric synthesis, as the chirality is already embedded in the starting material. wikipedia.org
Amino acids , such as proline and hydroxyproline, are particularly valuable chiral precursors for the synthesis of enantiopure pyrrolizidine alkaloids. mdpi.com For example, enantioselective routes to the pyrrolizidine ring system have been developed using proline-derived N-acyl anion cyclization reactions. researchgate.net This has enabled the synthesis of natural pyrrolizidines with defined stereochemistry. researchgate.net
Another example involves the use of pyrroline (B1223166) N-oxides derived from the chiral pool. researchgate.net Cycloaddition reactions of these chiral nitrones provide a straightforward route to enantiopure pyrrolizidines. researchgate.net
The following table illustrates the use of chiral pool and chiral precursor strategies in stereoselective pyrrolizine synthesis.
| Chiral Precursor | Synthetic Approach | Target Molecule/Class |
| L-Proline | N-Acyl Anion Cyclization | Enantiopure pyrrolizidine alkaloids. researchgate.netresearchgate.net |
| Pyrroline N-Oxides | Cycloaddition Reactions | Enantiopure pyrrolizidines. researchgate.net |
| (R)-Prolinol | Multi-step synthesis | (-)-Pyrrolam A. researchgate.net |
| D-Serine Methyl Ester | SmI2-catalyzed [3+2] intramolecular cycloaddition | (-)-α-Kainic acid precursor. mdpi.com |
Asymmetric Transformations in Pyrrolizine Scaffold Formation
The creation of chiral pyrrolizine structures with defined stereochemistry is crucial, as the biological activity of these compounds is often dependent on their three-dimensional arrangement. ontosight.ai Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolizines.
One notable approach involves the organocatalytic asymmetric cascade aza-Michael–aldol reaction of α-branched α,β-unsaturated aldehydes with 2-(trifluoroacetyl)pyrroles. researchgate.net This method yields highly functionalized, trifluoromethyl-substituted products with three consecutive stereogenic centers, including two chiral quaternary centers, achieving high enantioselectivities (90–95% ee) and excellent diastereoselectivities. researchgate.net Similarly, organocatalytic cascade conjugate addition-aldol reactions of α,β-unsaturated aldehydes with pyrroles, acting as N-centered heteroaromatic nucleophiles, afford highly functionalized chiral pyrrolizidines with three consecutive stereocenters in good yields and with high enantioselectivities (90-98% ee). acs.org
Another strategy utilizes a two-directional approach coupled with a "clip-cycle" methodology to access the pyrrolizidine motif asymmetrically. whiterose.ac.uk This involves the clipping of a linear protected amino-diene with an α,β-unsaturated thioester via a double alkene cross-metathesis, followed by an asymmetric intramolecular Michael cyclization catalyzed by a chiral phosphoric acid catalyst. whiterose.ac.uk Silver-catalyzed asymmetric (1,3)-dipolar cycloaddition reactions also provide a pathway to enantioenriched pyrrolizidines from simple starting materials. nih.gov
These asymmetric methods are critical for producing enantiomerically pure pyrrolizidine alkaloids and their analogs for biological evaluation. bohrium.comnih.gov
Synthesis of Key Pyrrolizine Intermediates and Scaffolds
The construction of the pyrrolizine core often relies on the synthesis and subsequent cyclization of key intermediates. These precursors can be designed to incorporate desired substitution patterns and functional groups that are carried through to the final product.
Pyrrolizine-7a-carbonitrile derivatives are valuable intermediates. A practical and efficient method for their synthesis involves the KHMDS-induced carbocyclization of N-alkynyl proline carboxylates. researchgate.net This approach provides quick access to these derivatives under mild conditions. researchgate.net Additionally, the reaction of 2-(pyrrolidin-2-ylidene)malononitrile (B3144883) with N-(4-bromophenyl)-2-chloroacetamide has been reported to produce a pyrrolizine-carbonitrile derivative. nih.gov
The synthesis of precursors for dihydro-1H-pyrrolizine and hexahydropyrrolizine often involves multi-step sequences starting from readily available materials. For instance, N-(ethoxycarbonylmethyl)enaminones, prepared through an Eschenmoser sulfide (B99878) contraction between N-(ethoxycarbonylmethyl)pyrrolidine-2-thione and various bromomethyl aryl and heteroaryl ketones, serve as effective precursors. beilstein-journals.orgnih.gov These enaminones can undergo cyclization to yield ethyl 6-(hetero)aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylates. beilstein-journals.orgnih.gov
Another approach involves the one-pot [3+2] cycloaddition reaction of azomethine ylides, generated in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates to furnish dihydro-1H-pyrrolizine derivatives. nih.gov The synthesis of hexahydropyrrolizine has been achieved through an asymmetric conjugate addition of a chiral synthon to an enone, followed by intramolecular reductive amination. mdpi.com Furthermore, the intramolecular cycloaddition of alkyl azides with electron-rich 1,3-dienes provides a direct route to 2,3,5,7a-tetrahydro-1H-pyrrolizines. scispace.com
Novel Synthetic Approaches and Catalytic Methods
Recent advancements in synthetic chemistry have introduced novel and efficient methods for constructing the pyrrolizine scaffold, with a significant focus on transition metal catalysis and mediated cyclization reactions.
Gold catalysis has proven to be a particularly effective strategy for the synthesis of 2,3-dihydro-1H-pyrrolizines. One-pot methods have been developed where a gold catalyst triggers a domino process, such as a [3+2]-cycloaddition–enamine cyclization, to afford multisubstituted pyrrolizines from simple starting materials like iminoesters, acetylenes, and dipolarophiles. acs.org Another gold-catalyzed approach involves the intramolecular annulation of linear azidoenynes, which provides a direct route to dihydropyrrolizines bearing an electron-withdrawing group at the 5-position. nih.govthieme-connect.com This method has been successfully applied in the formal synthesis of 7-methoxymitosene. nih.govthieme-connect.com
Gold catalysts, such as BrettPhosAuNTf2, have also been employed in cascade reactions of N-hydroxyenamines to produce tricyclic pyrroles. nih.gov Furthermore, a reaction sequence involving the addition of propargylsilanes to N-acyliminium ions followed by a gold-catalyzed cyclization of the resulting α-allenyl amide has been used in the synthesis of pyrrolizidine alkaloids. nih.gov Other transition metals like rhodium and zinc have also been used to catalyze the synthesis of pyrroles from dienyl azides. nih.gov Iron-catalyzed cycloaddition of alkene-tethered oxime esters with disubstituted alkenes has been shown to produce tetrahydropyrrolizines. arabjchem.org
Base-mediated cyclizations offer a facile entry to the pyrrolizidine scaffold. For example, the 5-endo-dig cyclization of N-propargyl proline derivatives can be achieved using a base like lithium hexamethyldisilazide (LiHMDS). researchgate.net Potassium hexamethyldisilazide (KHMDS) has also been utilized to catalyze the carbocyclization of N-alkynyl proline carboxylates, leading to the formation of 1H-pyrrolizine carboxylates in good yields. researchgate.net
Acid-mediated reactions provide another powerful avenue for pyrrolizine synthesis. A one-pot acid-mediated trifunctionalization of pyrrolidine, involving the intermolecular [3+2] cycloaddition of in situ-generated azomethine ylides with acrylic esters, yields 2,3-dihydro-1H-pyrrolizine derivatives under mild conditions without the need for metallic reagents. acs.org Boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to be an effective mediator for the cyclization of alkynes in the synthesis of various heterocycles. rsc.org Additionally, acid-catalyzed cyclization of vinylsilanes bearing a protected amino group has been utilized for the stereoselective synthesis of pyrrolidines, which are precursors to the pyrrolizidine skeleton. nih.gov
Data Tables
Table 1: Asymmetric Synthesis of Pyrrolizine Derivatives
| Method | Catalyst/Reagent | Product Type | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |
| Cascade aza-Michael–aldol reaction | Organocatalyst | Trifluoromethyl-substituted pyrrolizines | 90–95% | >20:1 | researchgate.net |
| Cascade conjugate addition–aldol reaction | Organocatalyst | Functionalized chiral pyrrolizidines | 90–98% | >20:1 | acs.org |
| Asymmetric intramolecular Michael cyclization | Chiral phosphoric acid | 3,5-disubstituted pyrrolizidines | High | High | whiterose.ac.uk |
| (1,3)-Dipolar cycloaddition | Chiral silver catalyst | Enantioenriched pyrrolizidines | High | High | nih.gov |
Table 2: Gold-Catalyzed Synthesis of 2,3-Dihydro-1H-pyrrolizines
| Starting Materials | Gold Catalyst | Reaction Type | Product Feature | Reference |
| Iminoesters, acetylenes, dipolarophiles | Cationic gold catalyst | Domino [3+2]-cycloaddition–enamine cyclization | Multisubstituted pyrrolizines | acs.org |
| Linear azidoenynes | BrettPhosAuNTf2 | Intramolecular annulation | Electron-withdrawing group at 5-position | nih.govthieme-connect.com |
| N-hydroxyenamines | BrettPhosAuNTf2 | Cascade reaction | Tricyclic pyrroles | nih.gov |
| α-allenyl amides | Gold catalyst | Cyclization | Pyrrolizidine alkaloids | nih.gov |
Table 3: Base- and Acid-Mediated Cyclizations for Pyrrolizine Synthesis
| Method | Reagent | Key Intermediate | Product | Reference |
| Base-mediated 5-endo-dig cyclization | LiHMDS | N-propargyl proline derivatives | Pyrrolizidine scaffold | researchgate.net |
| Base-catalyzed carbocyclization | KHMDS | N-alkynyl proline carboxylates | 1H-pyrrolizine carboxylates | researchgate.net |
| Acid-mediated [3+2] cycloaddition | Acid | In situ-generated azomethine ylides | 2,3-Dihydro-1H-pyrrolizine derivatives | acs.org |
| Acid-catalyzed cyclization | BF₃·OEt₂ | Alkynes | Various heterocycles | rsc.org |
Chemical Reactivity and Transformations of 2,3,5,7a Tetrahydro 1h Pyrrolizine Derivatives
Functional Group Interconversions and Derivatization
The 2,3,5,7a-tetrahydro-1H-pyrrolizine scaffold allows for a wide array of functional group interconversions and derivatizations, enabling the synthesis of a diverse range of compounds. These transformations are crucial for modulating the biological and chemical properties of the parent molecule.
A common strategy involves the derivatization of existing functional groups. For instance, pyrrolizine derivatives bearing carboxylic acid moieties can be converted to esters or amides through standard esterification or amidation reactions. These reactions often employ catalysts like triethylamine (B128534) and are conducted at elevated temperatures. The resulting esters and amides can serve as precursors for further modifications or as final products with distinct properties.
Furthermore, the introduction of various substituents onto the pyrrolizine core is a key aspect of derivatization. Acylation reactions using agents such as acetyl chloride, benzoyl chloride, and ethyl chloroformate have been successfully employed to introduce acyl groups onto the pyrrolizine ring system. cu.edu.eg These reactions typically proceed smoothly in solvents like dioxane at room temperature. cu.edu.eg
The versatility of the pyrrolizine skeleton is further demonstrated by its use in the construction of more complex heterocyclic systems. For example, acylated pyrrolizine derivatives can undergo cyclization reactions to form pyrimidopyrrolizine structures. cu.edu.eg This highlights how functional group interconversions can serve as a stepping stone to fused heterocyclic systems with potentially novel biological activities.
The following table summarizes common functional group interconversions and derivatization reactions of this compound derivatives:
| Initial Functional Group | Reagent(s) | Resulting Functional Group/Derivative | Reference(s) |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | |
| Carboxylic Acid | Amine, Coupling Agent | Amide | |
| Amine | Acetyl Chloride | Acetamide | cu.edu.eg |
| Amine | Benzoyl Chloride | Benzamide | cu.edu.eg |
| Amine | Ethyl Chloroformate | Carbamate | cu.edu.eg |
| Pyrrolizine Core | Di- and Tricarbonyl Compounds | Substituted Dihydro-1H-pyrrolizines | clockss.org |
Oxidation and Reduction Reactions of the Pyrrolizine Core
The pyrrolizine core's susceptibility to oxidation and reduction reactions provides another avenue for structural modification and the introduction of new functionalities. These transformations can significantly alter the electronic properties and biological activity of the resulting molecules.
Oxidation of the pyrrolizine ring can be achieved using various oxidizing agents. For instance, potassium permanganate (B83412) and hydrogen peroxide are commonly employed to introduce oxygen-containing functional groups. The oxidation can target the pyrrolizine ring itself, leading to modifications of its electronic properties. smolecule.com In some cases, oxidation can lead to the formation of reactive pyrrolic metabolites, also known as dehydropyrrolizidine alkaloids. thieme-connect.comnih.gov These metabolites are often implicated in the biological activity of pyrrolizidine (B1209537) alkaloids. thieme-connect.comnih.gov The specific outcome of the oxidation reaction is dependent on the substrate and the reaction conditions employed.
Reduction of the pyrrolizine core is also a well-established transformation. Common reducing agents such as lithium aluminum hydride and sodium borohydride (B1222165) are effective in reducing various functional groups within the pyrrolizine structure. For example, the reduction of a cyano group at the 7a-position to an aminomethyl group has been achieved using lithium aluminum hydride, although this method requires an anhydrous solvent. google.com Reduction reactions can lead to the formation of more saturated pyrrolizine derivatives, altering the ring's conformation and potentially its interaction with biological targets.
The following table provides examples of oxidizing and reducing agents used in the transformation of the pyrrolizine core:
| Transformation | Reagent(s) | Effect on Pyrrolizine Core | Reference(s) |
| Oxidation | Potassium Permanganate | Introduction of oxygenated functional groups | |
| Oxidation | Hydrogen Peroxide | Introduction of oxygenated functional groups | |
| Oxidation | Mammalian Metabolism | Formation of reactive pyrrolic metabolites | thieme-connect.comnih.gov |
| Reduction | Lithium Aluminum Hydride | Reduction of functional groups (e.g., cyano) | google.com |
| Reduction | Sodium Borohydride | Reduction of functional groups |
Substitution Reactions at the Pyrrolizine Ring System
Substitution reactions provide a direct method for introducing a variety of substituents onto the pyrrolizine ring, thereby influencing its chemical and physical properties. These reactions are pivotal in creating a library of derivatives for structure-activity relationship studies.
Nucleophilic substitution reactions have been reported, where a leaving group on the pyrrolizine ring is displaced by a nucleophile. google.com For example, 1,2,3,5,6,7-hexahydropyrrolizinium perchlorate (B79767) can react with various nucleophilic reagents to yield 7a-substituted derivatives. google.com Similarly, the cyano group in 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine can be chemically modified through substitution reactions. google.com
The reactivity of the pyrrolizine ring towards electrophilic substitution is influenced by the electron density of the ring system. Electron-poor aromatic heterocycles like pyridine (B92270) are generally more amenable to nucleophilic aromatic substitution. youtube.com Conversely, the introduction of electron-donating groups can enhance the reactivity towards electrophilic aromatic substitution. youtube.com While specific examples for this compound are less detailed in the provided context, the general principles of heterocyclic chemistry suggest that the electronic nature of the pyrrolizine ring will dictate its susceptibility to substitution reactions. For instance, a chloro-substituted pyrrolizine has been synthesized, indicating that substitution is a viable strategy. clockss.org
The following table outlines examples of substitution reactions on the pyrrolizine ring system:
| Reaction Type | Reactant(s) | Product(s) | Reference(s) |
| Nucleophilic Substitution | 1,2,3,5,6,7-Hexahydropyrrolizinium perchlorate + Nucleophile | 7a-Substituted-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine | google.com |
| Nucleophilic Substitution | 4-hydroxyphenyl derivative from reaction in molten phenol | 4-hydroxyphenyl derivative | clockss.org |
| Substitution | Reaction in trifluoroethanol/HCl | Chloro-substituted pyrrolizine | clockss.org |
Stereochemical Implications of Chemical Transformations
Stereochemistry plays a crucial role in the chemical transformations of this compound derivatives, influencing both the reaction outcome and the biological activity of the resulting products. The stereochemical configuration of substituents on the pyrrolizine core can direct the approach of reagents and determine the stereochemistry of newly formed chiral centers.
The synthesis of pyrrolizidine alkaloids often involves stereocontrolled steps to achieve the desired stereoisomer. For instance, the stereochemistry of the necic acid portion of pyrrolizidine alkaloids is often preserved during their biosynthesis. ru.nl In synthetic approaches, the stereochemistry of starting materials and the choice of reagents can dictate the final stereochemical outcome. For example, asymmetric Michael additions have been used to enantioselectively synthesize tetrahydro-1H-pyrrolizin-3(2H)-ones. researchgate.net
The relative stereochemistry of substituents can significantly impact the stability and reactivity of the molecule. The cis-trans isomerism of the pyrrolizidine ring fusion, for example, affects the properties of the base and the thermodynamics of conformational changes. acs.org
The following table highlights the importance of stereochemistry in the transformation of pyrrolizine derivatives:
| Transformation | Stereochemical Aspect | Significance | Reference(s) |
| Synthesis of Tetrahydro-1H-pyrrolizin-3(2H)-ones | Asymmetric Michael Addition | High enantioselectivity in the final product. | researchgate.net |
| Biosynthesis of Pyrrolizidine Alkaloids | Preservation of Acid Stereochemistry | The stereochemistry of the necic acid is maintained during esterification. | ru.nl |
| Pyrrolizidine Ring System | Cis-trans Isomerism of Ring Fusion | Influences the physical and chemical properties of the molecule. | acs.org |
| Addition Reactions | Trans Stereoselectivity | Additions to the pyrrolizine ring often proceed with high stereoselectivity relative to existing substituents. | researchgate.net |
Chemical Stability and Influence of Substitution on Reactivity
The chemical stability of this compound derivatives and their reactivity are significantly influenced by the nature and position of substituents on the pyrrolizine ring.
The inherent stability of the pyrrolizine ring can be a factor in synthetic planning. For example, 2,3,5,6-tetrahydro-1H-pyrrolizine, an intermediate in some synthetic routes, is noted for its relatively low stability. google.com This instability necessitates careful handling and reaction conditions.
Substituents can modulate the stability and reactivity of the pyrrolizine core through electronic and steric effects. Electron-withdrawing groups, for instance, can increase the electrophilicity of the ring system, making it more susceptible to nucleophilic attack. nih.gov Conversely, electron-donating groups can increase the electron density, enhancing reactivity towards electrophiles. youtube.com The position of the substituent is also critical; for example, in pyridine, substitution at the 2- and 4-positions is favored for nucleophilic aromatic substitution due to the electronic influence of the nitrogen atom. youtube.com
The stability of pyrrolizidine alkaloids themselves can vary. They are generally considered stable products, but their transformation into species-specific derivatives can occur. ru.nl The presence of certain functional groups can also impact stability. For instance, some isoxazolidinyl epoxides, which share some structural similarities with functionalized pyrrolizidines, are unusually stable and can be isolated and stored. researchgate.net
The following table summarizes the influence of substitution on the stability and reactivity of pyrrolizine derivatives:
| Substituent Effect | Influence on Reactivity/Stability | Example | Reference(s) |
| Electron-withdrawing group | Increases susceptibility to nucleophilic attack. | Fluoro-substituted pyrrolizines showing enhanced cytotoxic activity. | nih.gov |
| Electron-donating group | Increases reactivity towards electrophiles. | Alkyl-substituted pyridines undergoing EAS reactions more readily. | youtube.com |
| Position of substituent | Directs the regioselectivity of substitution reactions. | Nucleophilic substitution favored at the 2- and 4-positions of pyridine. | youtube.com |
| Ring Strain/Steric Hindrance | Can decrease reaction yields. | Decreased yields in the formation of sterically hindered spirocyclic aminals. | acs.org |
| General Stability | Can be low for certain intermediates, requiring careful handling. | 2,3,5,6-Tetrahydro-1H-pyrrolizine is noted for its low stability. | google.com |
Structural Elucidation and Conformational Studies of 2,3,5,7a Tetrahydro 1h Pyrrolizine Compounds
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance Spectroscopy (NMR), Infrared Spectroscopy (IR), Mass Spectrometry)
Spectroscopic techniques are indispensable tools for the initial characterization and detailed structural analysis of 2,3,5,7a-tetrahydro-1H-pyrrolizine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful method for determining the connectivity and stereochemistry of these compounds. acs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
¹H NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of the protons in the pyrrolizidine (B1209537) ring system are highly dependent on their spatial arrangement. For instance, the protons at the bridgehead (C-7a) and those on the carbons adjacent to the nitrogen atom exhibit characteristic chemical shifts. The coupling constants between vicinal protons provide valuable information about the dihedral angles, which helps in determining the relative stereochemistry and the conformation of the five-membered rings. oup.com For example, in some derivatives, the protons of the CH₂-2 group appear as a multiplet in the range of δ 2.06–2.16 ppm, while the CH₂-1 protons appear as a triplet at approximately δ 2.91 ppm. cu.edu.eg
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The stretching vibrations of C-H, C-N, and C=C bonds give rise to characteristic absorption bands. For instance, the IR spectrum of a this compound derivative might show bands around 3099 and 2946 cm⁻¹ corresponding to C-H stretching, and bands in the fingerprint region that are characteristic of the bicyclic system. wiley-vch.de The presence of substituents, such as a carbonyl group, will result in a strong absorption band in the region of 1670-1733 cm⁻¹. wiley-vch.de
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound and its derivatives often shows a prominent molecular ion peak (M⁺). oup.comwiley-vch.de The fragmentation pattern can reveal the loss of specific substituents or parts of the bicyclic ring, providing further structural clues. wiley-vch.de
Table 1: Spectroscopic Data for Selected this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|---|
| (1S,7aS)-7a-(tert-butyldimethylsilyloxy)-5-oxo-2,3,5,7a-tetrahydro-1H-pyrrolizine-1-carboxylic acid | 7.24 (d, 1H), 6.02 (d, 1H), 3.55-3.48 (m, 1H), 3.39-3.33 (m, 1H), 2.90-2.80 (m, 1H), 2.60 (dd, 1H), 2.48-2.41 (m, 1H), 0.83 (s, 9H), 0.08 (s, 3H), 0.00 (s, 3H) | 173.8, 173.3, 150.4, 126.8, 98.5, 52.0, 41.0, 39.4, 25.3 (3C), 17.9, -3.6, -4.2 | 2937, 2861, 1733, 1670, 1381, 1344, 1143, 836 | 297 (M⁺), 282, 240, 196, 166, 75 |
| 6-[(4-Chlorobenzylidene)amino]-5-hydroxy-5-morpholin-4-yl-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carbonitrile | 9.53 (s, 1H), 9.35 (s, 1H), 7.23-7.42 (m, 4H), 4.75 (d, 1H), 4.11 (t, 2H), 3.65-3.70 (m, 4H), 2.91 (t, 2H), 2.54-2.57 (m, 4H), 2.06-2.16 (m, 2H) | Not available | 3375, 3171, 2955, 2186, 1624, 1576, 1514, 1474, 996 | Not available |
| (±)-Turneforcidine | 1.60—1.75 (1 H, m), 1.86—2.03 (3 H, m), 2.10 (1 H, m), 2.52 (1 H, dt), 2.64 (1 H, dt), 3.11—3.26 (3 H, m), 3.53 (1 H, dd), 3.81 (1 H, dd), 4.07 (1 H, dt) | Not available | Not available | 157 (M⁺), 113, 82 |
Crystallographic Studies of Pyrrolizine Derivatives
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. uni-bonn.de By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise coordinates of each atom, bond lengths, bond angles, and torsional angles. uni-bonn.deresearchgate.net
Crystallographic data for various pyrrolizine derivatives have been deposited in crystallographic databases, providing a valuable resource for comparative structural analysis. These studies have been crucial in establishing the absolute configuration of naturally occurring pyrrolizidine alkaloids and their synthetic analogues. uni-bonn.depharaohacademy.com
Conformational Analysis of the Bicyclic System (e.g., Envelope and Twist Conformations)
The stereochemistry at the bridgehead carbon (C-7a) and the presence of substituents significantly influence the conformational equilibrium. researchgate.net In most naturally occurring pyrrolizidine alkaloids, the two five-membered rings are cis-fused. researchgate.net The relative stability of the different conformations is determined by a balance of factors including steric strain, torsional strain, and intramolecular interactions such as hydrogen bonding.
Envelope Conformation: In this conformation, four of the five atoms of the ring are coplanar, and the fifth atom is out of the plane.
Twist (Half-Chair) Conformation: In this conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms.
Computational studies, often in conjunction with NMR data, are used to explore the potential energy surface of the pyrrolizidine system and to identify the most stable conformations. These studies have shown that steric factors play a deciding role in the conformational equilibrium. researchgate.net For example, sterically strained pyrrolizidines, which may be predominantly trans-fused, exhibit properties that differ significantly from their unstrained, cis-fused counterparts. researchgate.net
Stereochemical Assignment Methodologies
The determination of the absolute and relative stereochemistry of this compound derivatives is a critical aspect of their structural elucidation. Several methodologies are employed for this purpose.
Chiral Synthesis: The synthesis of pyrrolizidine derivatives from chiral starting materials of known configuration is a common strategy to establish the stereochemistry of the final product. For example, enantiomerically pure hexahydro-1H-pyrrolizin-3-one has been synthesized from Boc-L-prolinal. researchgate.net
Spectroscopic Methods:
NMR Spectroscopy: As discussed earlier, NMR techniques, particularly the analysis of coupling constants and the use of the Nuclear Overhauser Effect (NOE), can provide information about the relative stereochemistry of substituents. acs.org Advanced NMR methods, such as the application of chiral solvating agents or the Mosher's ester method, can be used to determine the absolute configuration of chiral centers. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules by measuring their differential absorption of left- and right-circularly polarized light. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the stereochemistry of the molecule.
X-ray Crystallography: As the most definitive method, X-ray crystallography provides unambiguous assignment of both relative and absolute stereochemistry, provided a suitable single crystal can be obtained. uni-bonn.de
Correlation with Known Compounds: The stereochemistry of a new pyrrolizidine derivative can often be established by chemical correlation with a compound of known configuration. This may involve converting the new compound into a known one or vice versa, without affecting the stereocenters . oup.com
The combination of these methodologies allows for the confident assignment of the complex stereochemistry of this compound compounds, which is essential for understanding their structure-activity relationships. acs.orgresearchgate.net
Computational and Theoretical Chemistry Investigations of 2,3,5,7a Tetrahydro 1h Pyrrolizine
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Electron Localization Function, Electrostatic Potential)
Quantum chemical calculations are instrumental in understanding the distribution of electrons within a molecule, which dictates its physical and chemical properties. For the pyrrolizidine (B1209537) core and its derivatives, methods like Density Functional Theory (DFT) are employed to analyze their electronic structure.
The Electron Localization Function (ELF) is a powerful tool used to visualize regions in a molecule where electrons are localized, such as in covalent bonds and lone pairs. mdpi.com It provides a chemically intuitive picture of electron distribution, which can be more revealing than electron density alone. mdpi.com For the pyrrolizidine skeleton, ELF analysis helps to characterize the nature of the C-C and C-N bonds within the fused five-membered rings and the electronic environment of the bridgehead nitrogen atom. researchgate.net Such analyses are often performed using specialized software like Multiwfn, which can calculate and visualize real space functions including ELF and electrostatic potential from the output of quantum chemistry programs. researchgate.net
The Electrostatic Potential (ESP) map illustrates the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For the 2,3,5,7a-tetrahydro-1H-pyrrolizine scaffold, the ESP would show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for electrophilic attack or protonation. The distribution of potential across the rest of the bicyclic framework, including the double bond, influences how the molecule interacts with other molecules and biological targets.
Molecular Modeling and Simulation Studies (e.g., Molecular Mechanics, Molecular Dynamics)
Molecular modeling and simulation techniques are essential for studying the dynamic behavior and conformational landscape of molecules.
Molecular Mechanics (MM) calculations use classical physics to estimate the potential energy of different molecular conformations. acs.org For complex PAs, such as senecionine, which is built upon the pyrrolizidine core, MM studies have been used to identify low-energy conformations in solution. acs.orgacs.org These studies have revealed that, unlike in the solid state where many PAs show similar conformations, in solution, several conformations are readily accessible at room temperature. acs.org This conformational flexibility, originating from the pyrrolizidine nucleus and its substituents, is crucial for its interaction with biological receptors. acs.orgresearchgate.net
Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the stability of ligand-protein complexes and conformational changes. nih.govnih.gov While specific MD studies on the simple this compound are not prominent, MD simulations are a key tool in studying the interactions of more complex PAs with biological targets, such as enzymes or receptors. mdpi.comresearchgate.netaip.org For instance, MD simulations have been used to assess the stability of interactions between PAs and the main protease of SARS-CoV-2, revealing stable binding modes. mdpi.comaip.org These simulations track parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the complex over time. mdpi.com
Prediction of Reactivity and Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the step-by-step mechanisms of chemical reactions. DFT calculations are frequently used to map the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely reaction pathway. rsc.orgacs.org
For the synthesis of the pyrrolizidine scaffold, computational studies have been crucial in understanding the mechanisms of key reactions like 1,3-dipolar cycloadditions. acs.orgmdpi.com These reactions, often involving azomethine ylides, are a common strategy for constructing the pyrrolidine (B122466) and pyrrolizine ring systems. acs.orgmdpi.com DFT calculations can predict the regioselectivity and stereoselectivity of these cycloadditions by comparing the activation energies of different possible transition states. acs.org
For example, the mechanism for the synthesis of pyrrolidinedione derivatives has been computationally elucidated, detailing the energetics of Michael addition, Nef-type rearrangement, and the final cyclization. rsc.org Similarly, theoretical studies on the reactions of substituted 3-hydroxy-3-pyrroline-2-ones have proposed reaction mechanisms based on calculated thermodynamic parameters. beilstein-journals.org These studies provide a framework for understanding how the this compound ring system can be formed and how its reactivity can be predicted and controlled.
Analysis of Structural and Electronic Properties (e.g., Topological Polar Surface Area (TPSA), LogP, Bond Order Analysis)
Several key molecular descriptors that predict a molecule's pharmacokinetic properties and electronic structure have been calculated for this compound and its isomers.
Topological Polar Surface Area (TPSA) is a descriptor used to estimate the transport properties of a drug, such as its oral bioavailability and blood-brain barrier penetration. researchgate.net It is calculated based on the surface contributions of polar atoms. researchgate.net For the parent pyrrolizine structures, the TPSA is relatively low, indicating good potential for membrane permeability.
LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity. This property influences how a compound distributes in the body and interacts with biological membranes.
Bond Order Analysis , another tool from quantum chemistry, helps to quantify the nature of chemical bonds (e.g., single, double, triple). researchgate.net This analysis can confirm the presence and character of the double bond in the this compound ring and provide insight into the strength and electronic nature of the bonds within the bicyclic system. Such analyses can be carried out with software like Multiwfn. researchgate.net
Below is a table of computed structural and electronic properties for this compound and a closely related isomer.
| Compound Name | Molecular Formula | Topological Polar Surface Area (TPSA) | XlogP |
|---|---|---|---|
| This compound | C₇H₁₁N | 3.2 Ų guidechem.com | Not available |
| 2,3,5,6-Tetrahydro-1H-pyrrolizine | C₇H₁₁N | 3.2 Ų nih.gov | 1.4 nih.gov |
| (7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizine-7-methanol (Supinidine) | C₈H₁₃NO | 23.5 Ų nih.gov | Not available |
| 1H-Pyrrolizine-7-methanol, 2,3,5,7a-tetrahydro-1-hydroxy- (Heliotridine) | C₈H₁₃NO₂ | 43.7 Ų plantaedb.com | -1.3 plantaedb.com |
Theoretical Frameworks for Biosynthetic Pathway Evolution and Enzymatic Catalysis
Computational and theoretical approaches have been pivotal in unraveling the complex story of how plants evolved the ability to synthesize pyrrolizidine alkaloids. The focus has often been on homospermidine synthase (HSS), the first committed enzyme in the PA biosynthetic pathway. nih.govpnas.org
Theoretical evolutionary studies, based on sequence homology and phylogenetic analysis, suggest that HSS evolved from the primary metabolism enzyme deoxyhypusine (B1670255) synthase (DHS) through gene duplication. pnas.org This evolutionary event is thought to have occurred independently multiple times across different plant families, an example of parallel evolution driven by the selective pressure of herbivory. nih.govpnas.orgbiorxiv.org
Beyond the evolutionary origins, theoretical frameworks also help to understand the catalytic mechanisms of the enzymes involved. For instance, the biosynthesis of the pyrrolizidine core involves a key cyclization step. nih.gov While initially thought to be spontaneous, it is now understood that this cyclization is enzymatically controlled. nih.govosti.gov Recent studies have identified pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, like LolT, that catalyze stereoselective intramolecular Mannich reactions to construct the pyrrolizidine scaffold. osti.govresearchgate.net Further down the pathway, copper-containing amine oxidases (CuAOs) have been shown to perform a double-oxidation of homospermidine in two distinct steps, leading to the formation of the bicyclic pyrrolizidine core. nih.gov Computational modeling of these enzymatic reactions helps to elucidate their complex mechanisms, providing insights that are difficult to obtain through experimental methods alone.
Role of 2,3,5,7a Tetrahydro 1h Pyrrolizine and Its Derivatives As Chemical Scaffolds and Synthetic Intermediates
Precursors for the Construction of Complex Heterocyclic Systems
The 2,3,5,7a-tetrahydro-1H-pyrrolizine skeleton and its precursors are fundamental building blocks for the assembly of a diverse array of complex heterocyclic systems. The inherent reactivity of the pyrrolizine core and the strategic placement of functional groups allow for its elaboration into more intricate molecular architectures.
One common strategy involves the use of 1,3-dipolar cycloaddition reactions. For instance, azomethine ylides, often generated in situ from proline derivatives, can react with various dipolarophiles to construct the pyrrolizine ring system. researchgate.net This method has been successfully employed in the one-pot synthesis of complex dispiro[indoline-3,3′-pyrrolizine-1′,5′′-thiazolidine] compounds, which incorporate three distinct heterocyclic units. iucr.org
Another powerful approach is the intramolecular cycloaddition of alkyl azides with electron-rich 1,3-dienes, which can furnish 2,3,5,7a-tetrahydro-1H-pyrrolizines in a single step. researchgate.net The reaction's efficiency is dependent on the presence of an electron-donating group on the diene. researchgate.net Furthermore, base-mediated 5-endo-dig cyclization of N-propargyl proline derivatives has emerged as a facile and atom-economical method for constructing the pyrrolizidine (B1209537) scaffold without the need for a catalyst or alkyne activator. researchgate.net
The reaction of enamines with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), also provides a pathway to pyrrolizine derivatives. utwente.nl The outcome of this reaction is highly dependent on solvent polarity and temperature, with polar solvents like methanol (B129727) favoring the formation of the pyrrolizine ring system through the intramolecular capture of a 1,3-dipolar intermediate. utwente.nl Similarly, 2-nitromethylene-pyrrolidine, a related precursor, readily reacts with di- and tricarbonyl compounds to yield substituted dihydro-1H-pyrrolizines. clockss.org These reactions highlight the versatility of the pyrrolizine framework as a launchpad for generating molecular diversity.
| Precursor/Starting Material | Reaction Type | Resulting Heterocyclic System |
| Proline Derivatives | 1,3-Dipolar Cycloaddition | Pyrrolizine, Dispiro[indoline-3,3′-pyrrolizine-1′,5′′-thiazolidine] |
| Alkyl Azides with 1,3-Dienes | Intramolecular Cycloaddition | This compound |
| N-Propargyl Proline Derivatives | Base-mediated 5-endo-dig Cyclization | Pyrrolizidine Scaffold |
| Enamines and DMAD | 1,3-Dipolar Intermediate Capture | Pyrrolizine Derivatives |
| 2-Nitromethylene-pyrrolidine | Reaction with Carbonyls | Dihydro-1H-pyrrolizines |
Intermediates in the Total Synthesis of Natural Products and their Analogues
The prevalence of the pyrrolizidine core in over 6,000 natural products, particularly in the pyrrolizidine alkaloid family, underscores the importance of this compound derivatives as key intermediates in total synthesis. researchgate.net The synthesis of these natural products and their analogues is a significant area of research, driven by their diverse biological activities.
A notable example is the synthesis of the legonmycins, a class of C(7a)-hydroxylated bacterial pyrrolizidines. beilstein-journals.org The total synthesis of legonmycin A and B was achieved from a 3-amino-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one intermediate. beilstein-journals.orgnih.gov This key intermediate was synthesized in a few steps from methyl N-Boc-prolinate, demonstrating an efficient pathway to these complex natural products. nih.gov
The strategic use of pyrrolizine-based intermediates is also evident in the synthesis of other pyrrolizidine alkaloids. For instance, 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine serves as a crucial intermediate for the preparation of 7a-aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine, a versatile building block for various pharmaceutically and agriculturally relevant compounds. google.comgoogle.com The synthesis of this cyano-intermediate itself involves several steps, highlighting the intricate synthetic pathways required to access these valuable molecules. google.com
Furthermore, chemoenzymatic approaches have been developed for the synthesis of pyrrolizidine alkaloids. The resolution of ketoesters using yeast reduction has been successfully applied to produce enantiomerically enriched alcohols, which then serve as chiral building blocks for the enantiodivergent total synthesis of various pyrrolizidine alkaloids. acs.org This highlights the integration of biocatalysis in accessing stereochemically defined pyrrolizine intermediates.
| Target Natural Product/Analogue | Key Pyrrolizine Intermediate | Synthetic Approach |
| Legonmycin A and B | 3-Amino-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one | Multi-step chemical synthesis |
| 7a-Aminomethyl-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine | 7a-Cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine | Chemical modification of the cyano group |
| Pyrrolizidine Alkaloids | Enantiomerically enriched hydroxy-pyrrolizidine precursors | Chemoenzymatic (yeast reduction) |
| Heliotridine | 1H-Pyrrolizine-7-methanol, 2,3,5,7a-tetrahydro-1-hydroxy-, (1S-cis)- | Natural Product |
Exploration of the Pyrrolizine Motif as a Privileged Scaffold in Synthetic Organic Chemistry
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. researchgate.netresearchgate.net The pyrrolizine nucleus is widely recognized as such a privileged scaffold. researchgate.netresearchgate.net This status is attributed to its frequent appearance in a vast number of natural products that exhibit a wide spectrum of physiological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.netresearchgate.net
The value of the pyrrolizine scaffold lies in its rigid, three-dimensional structure, which allows for a well-defined spatial presentation of substituents. nih.gov This is a desirable feature in drug design, as it can lead to higher binding affinities and selectivities for biological targets. The non-planar nature of the saturated pyrrolidine (B122466) ring, a component of the pyrrolizine system, allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic scaffolds. nih.gov
The pyrrolizine motif's utility is further enhanced by its synthetic accessibility and the ease with which it can be functionalized. researchgate.net The development of various synthetic methodologies, as discussed in the preceding sections, has made a wide range of pyrrolizine derivatives available for biological screening. Researchers have synthesized and evaluated novel pyrrolizine derivatives for their antitumor activity, demonstrating the ongoing exploration of this scaffold in cancer drug discovery. researchgate.net
The concept of privileged scaffolds is a cornerstone of modern drug discovery, and the pyrrolizine motif serves as a prime example. Its inherent biological relevance, coupled with its synthetic tractability, ensures that the this compound core and its derivatives will continue to be a focal point of research in synthetic organic and medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
